4-Bromo-2-methylaniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-methylaniline hydrochloride involves palladium(0)-catalyzed Suzuki cross-coupling reactions, highlighting efficient pathways to incorporate diverse functional groups. A notable method includes the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid, yielding a high product yield through Suzuki coupling under specific conditions. This process demonstrates the versatility in synthesizing bromo-aniline derivatives with substantial yields and the potential for further functionalization (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylaniline hydrochloride and its derivatives has been elucidated through Density Functional Theory (DFT) studies, revealing key insights into their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP). These studies offer a deep understanding of the compound's electronic properties, reactivity, and structural features, essential for designing new molecules with desired properties (Rizwan et al., 2021).
Chemical Reactions and Properties
Electrochemical oxidation studies on bromoanilines, including 4-bromo-2-methylaniline, have provided insights into their behavior in acetonitrile solution. These studies reveal the compound's oxidative pathways and the formation of dimerization products, highlighting the role of bromo substituents in influencing the reaction outcomes and the potential for generating oxidized forms of brominated amino-diphenylamines (Kádár et al., 2001).
Physical Properties Analysis
The crystallization and solid-state structure of 4-Bromo-2-methylaniline derivatives have been extensively studied, revealing their monoclinic crystal systems and the stabilization of their crystal geometry through various intermolecular interactions. Such studies are pivotal for understanding the solid-state behavior and designing materials with specific physical properties (Pal et al., 2021).
Scientific Research Applications
Rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline, was investigated, revealing metabolites from side-chain C-hydroxylation and N-hydroxylation. Aromatic ring hydroxylation was not a major reaction pathway, and the type of halogen substituent influenced the rate of metabolism (Boeren et al., 1992).
In a multikilogram-scale synthesis study, 4-bromo-3-methylaniline was used to synthesize 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, demonstrating its utility in large-scale organic synthesis processes (Ennis et al., 1999).
4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through reduction to 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction, indicating its use in complex organic synthesis (Xu, 2006).
A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
The nephrotoxic effects of haloanilines, including 4-bromoaniline, were studied in vitro using renal cortical slices from rats, demonstrating that bromo and iodo substitutions enhanced the nephrotoxic potential of aniline (Hong et al., 2000).
The electrochemical oxidation of bromoanilines, including 4-bromo-2-methylaniline, was investigated in aqueous sulfuric acid solutions, revealing insights into their anodic decomposition pathways (Arias et al., 1990).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRDAMWXUPMNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369181 | |
Record name | 4-bromo-2-methylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylaniline hydrochloride | |
CAS RN |
13194-70-2 | |
Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-methylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.